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molecular formula C10H10F2 B180463 4,4-Difluorobut-3-enylbenzene CAS No. 134134-76-2

4,4-Difluorobut-3-enylbenzene

Cat. No. B180463
M. Wt: 168.18 g/mol
InChI Key: HXWJRIURTLGMLW-UHFFFAOYSA-N
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Patent
US07119232B2

Procedure details

Typical Procedures for the Preparation of 1,1-Difluoro-1-alkenes (10) from Alkyl-substitued Difluoromethyl Sulfones (4): Under an argon atmosphere, into a Schlenk flask containing 1,1-difluoro-4-phenylbutyl phenyl sulfone (4g) (100 mg, 0.32 mmol) in THF (4 mL) at −20° C., was added dropwise via a syringe t-BuOK (224 mg, 2 mmol) in DMF (4 mL). The reaction mixture was stirred at −20° C.˜rt for 1 h, and the completion of the reaction was monitored by 19F NMR [δ −89.6 (d, J=46.6 Hz, 1F); −91.6 (dd, J=46.6 Hz, 24.8 Hz, 1F)]. The reaction was then quenched by adding aqueous NaCl solution (10 mL), followed by extraction with Et2O (15 mL×3). The combined organic phase was dried over anhydrous Na2SO4, filtered, and the solvent was removed. The crude product was purified by a flash chromatography to give 1,1-difluoro-4-phenyl-1-butene (10a) (46 mg, 85% yield) as a colorless liquid. The characterization data is consistent with that early reported.8h
[Compound]
Name
1,1-Difluoro-1-alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Alkyl-substitued Difluoromethyl Sulfones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-difluoro-4-phenylbutyl phenyl sulfone
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
224 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(S([C:10]([F:21])([F:20])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=O)=O)C=CC=CC=1.CC([O-])(C)C.[K+]>C1COCC1.CN(C=O)C>[F:20][C:10]([F:21])=[CH:11][CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
1,1-Difluoro-1-alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Alkyl-substitued Difluoromethyl Sulfones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,1-difluoro-4-phenylbutyl phenyl sulfone
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C(CCCC1=CC=CC=C1)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
224 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C.˜rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched
ADDITION
Type
ADDITION
Details
by adding aqueous NaCl solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with Et2O (15 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified by a flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(=CCCC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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